2,4,6-Trichlorobenzoic acid

Organic Synthesis Macrolactonization Total Synthesis

Researchers requiring high-purity 2,4,6-trichlorobenzoic acid (TCBA) for Yamaguchi esterifications or anaerobic biodegradation studies often encounter inconsistent isomer purity that compromises reaction outcomes. Our 98% pure TCBA ensures reproducible mixed anhydride formation and distinct dechlorination patterns. - Yamaguchi reagent precursor for macrolactonization in antibiotic total synthesis - Consistent 2,4-DCBA dechlorination product for PCB bioremediation research - Bulk quantities available with immediate global shipping

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 50-43-1
Cat. No. B1203168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorobenzoic acid
CAS50-43-1
Synonyms2,4,6-trichlorobenzoic acid
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
InChIInChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
InChIKeyRAFFVQBMVYYTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorobenzoic Acid: Chemical Profile and Applications


2,4,6-Trichlorobenzoic acid (TCBA) is a chlorinated benzoic acid derivative with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol, appearing as a beige to light brown crystalline powder with a melting point of 160-164 °C [1]. While structurally related to other trichlorobenzoic acid isomers, the 2,4,6- substitution pattern confers distinct physicochemical properties [2]. Its primary utility stems from its conversion to 2,4,6-trichlorobenzoyl chloride, a key reagent in organic synthesis [3], distinguishing it from isomers like 2,3,6-TCBA, which is primarily a commercial herbicide [4].

Why 2,4,6-Trichlorobenzoic Acid Cannot Be Substituted


Direct substitution of 2,4,6-trichlorobenzoic acid with other trichloro- or dichlorobenzoic acid isomers (e.g., 2,3,6-TCBA, 2,4-DCBA) is not feasible in specialized applications due to significant differences in chemical reactivity and biological activity. For example, in the Yamaguchi esterification, the specific steric and electronic properties of the 2,4,6-trichloro-substituted ring are essential for the formation and reactivity of the mixed anhydride intermediate, a functionality not achievable with isomers like 2,3,6-TCBA [1]. Furthermore, the compound exhibits a distinct dechlorination pattern under anaerobic conditions, yielding 2,4-dichlorobenzoic acid, a different intermediate than the 2,5-dichlorobenzoic acid produced from its 2,3,6-isomer, which is critical for environmental fate and bioremediation studies [2].

2,4,6-Trichlorobenzoic Acid Selection Evidence


Yamaguchi Esterification Reactivity

2,4,6-Trichlorobenzoic acid is the direct precursor to 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), a reagent that is uniquely effective for the esterification of sterically hindered carboxylic acids, including difficult macrolactonizations. This reactivity is not generally observed with the corresponding acid chlorides derived from other TBA isomers. In a specific example, the lactonization of a hydroxy acid using the mixed anhydride of 2,4,6-trichlorobenzoic acid and 4-dimethylaminopyridine (DMAP) proceeded rapidly to completion within 8 minutes at room temperature, yielding the desired lactone (20) in almost quantitative yield [1].

Organic Synthesis Macrolactonization Total Synthesis

Anaerobic Dechlorination Pathway

Under anaerobic conditions, microbial enrichment cultures catalyze the specific reductive dechlorination of 2,4,6-TCBA. The process removes an ortho-substituted chlorine, yielding stoichiometric amounts of chloride and a specific dichlorobenzoic acid product. This degradation pathway is distinct from that of its analog, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a commercial herbicide [1].

Environmental Microbiology Bioremediation Dechlorination

Herbicidal Inactivity vs. 2,3,6-TCBA

Unlike its isomer 2,3,6-trichlorobenzoic acid (2,3,6-TBA), which is a widely used commercial herbicide, 2,4,6-trichlorobenzoic acid is biologically inactive as a herbicide. Early structure-activity relationship studies in the Avena straight coleoptile test and pea test confirmed that while 2,6- and 2,3,6-chlorinated benzoic acids exhibit activity, the 2,4,6- compound is inactive. This inactivity is attributed to specific steric factors that prevent its interaction with plant growth receptors [1].

Herbicide Plant Physiology Structure-Activity Relationship

Key Applications of 2,4,6-Trichlorobenzoic Acid


Macrolide Total Synthesis

In the total synthesis of macrolide antibiotics like methymycin, the Yamaguchi esterification is a cornerstone reaction. Researchers and process chemists must procure 2,4,6-trichlorobenzoic acid for the in-situ generation of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) to perform critical macrolactonization steps with high yield and short reaction times, as demonstrated in the synthesis of (+)-methynolide [1].

PCB Bioremediation Pathways

Environmental microbiologists studying the anaerobic degradation of polychlorinated biphenyls (PCBs) require 2,4,6-TCBA as a model compound. Its specific reductive dechlorination to 2,4-dichlorobenzoic acid, which is distinct from the pathway of the herbicide 2,3,6-TBA, allows for the precise tracking of microbial dechlorination specificity and the elucidation of environmental fate mechanisms [2].

Halogen Bonding in Lanthanide Complexes

Materials scientists and coordination chemists utilize 2,4,6-TCBA to synthesize lanthanide molecular complexes. The 2,4,6-trichloro substitution pattern increases the frequency of halogen-bonding interactions in the supramolecular assembly of these complexes compared to analogs with fewer halogen substituents, such as those derived from 4-chlorobenzoic acid. This property is crucial for designing new hybrid materials with specific luminescent or magnetic properties [3].

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